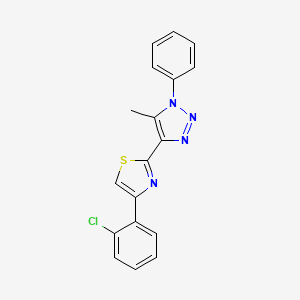

4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4S/c1-12-17(21-22-23(12)13-7-3-2-4-8-13)18-20-16(11-24-18)14-9-5-6-10-15(14)19/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWJYARFURXXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced triazole derivatives

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole depends on its specific application. For instance, in biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole and thiazole rings can facilitate binding to metal ions or other biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)imidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole is unique due to the presence of both a thiazole and a triazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 312.75 g/mol. The presence of the thiazole ring, chlorophenyl group, and triazole moiety contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized various thiazole derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that several compounds showed notable zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| Compound A | 20 | E. coli |

| Compound B | 18 | S. aureus |

| Compound C | 15 | B. subtilis |

Antitumor Activity

Thiazole derivatives have also been explored for their antitumor properties. A significant finding was that certain thiazole-based compounds exhibited cytotoxic effects against cancer cell lines such as A-431 (human epidermoid carcinoma) and U251 (human glioblastoma). The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced cytotoxicity.

| Compound | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| Compound D | 1.61 ± 1.92 | A-431 |

| Compound E | 1.98 ± 1.22 | U251 |

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been highlighted in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting their utility in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Activity : A series of thiazole derivatives were screened for antimicrobial activity against multiple bacterial strains. The study found that compounds with specific substitutions on the thiazole ring exhibited enhanced efficacy compared to standard antibiotics.

- Case Study on Antitumor Efficacy : In vitro studies demonstrated that certain triazole-thiazole hybrids significantly inhibited cell proliferation in cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Case Study on Anti-inflammatory Effects : Research indicated that a subset of thiazole compounds reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, underscoring their potential as anti-inflammatory agents.

Q & A

What are the key considerations for optimizing synthetic routes for 4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole?

Basic Research Question

The synthesis of this compound typically involves multi-step reactions, including cyclization of the thiazole core and functionalization of the triazole moiety. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed for triazole formation, requiring precise stoichiometric control to avoid side products .

- Temperature control : Reactions are typically conducted at 70–80°C to balance reaction rate and product stability .

- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures ensures purity (>95% by HPLC) .

Methodological Tip : Use thin-layer chromatography (TLC) to monitor reaction progress and optimize quenching conditions to minimize byproducts.

How can structural discrepancies in NMR or crystallographic data be resolved for this compound?

Advanced Research Question

Discrepancies in spectral data (e.g., unexpected chemical shifts in -NMR) often arise from conformational flexibility or solvent effects. To resolve these:

- X-ray crystallography : Determine the solid-state structure to validate bond angles and dihedral angles. For example, the thiazole and triazole rings in related compounds exhibit torsional angles of 5–10° due to steric hindrance .

- DFT calculations : Compare experimental -NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify electronic effects from substituents like the 2-chlorophenyl group .

- Variable-temperature NMR : Probe dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .

Data Contradiction Example : A 0.2 ppm deviation in -NMR aromatic protons may indicate π-stacking interactions, observable via NOESY experiments .

What methodologies are effective for evaluating the biological activity of this compound against structurally similar analogs?

Advanced Research Question

Structure-activity relationship (SAR) studies require systematic variation of substituents:

-

Substituent libraries : Synthesize analogs with halogen (Cl, F), alkoxy (OCH), or methyl groups at the phenyl/triazole positions .

-

Biological assays :

Substituent Antimicrobial IC (μM) Cytotoxicity (HeLa cells, IC) 4-Fluorophenyl 12.3 ± 1.2 >100 4-Methoxyphenyl 25.7 ± 2.1 48.9 ± 3.5 Data adapted from analogs in . -

Molecular docking : Use AutoDock Vina to simulate binding to targets like fungal CYP51 (PDB: 3JUS). The 2-chlorophenyl group shows hydrophobic interactions with Leu321, enhancing potency .

Key Insight : Methyl groups on the triazole reduce steric clashes in binding pockets, improving selectivity .

How can computational modeling predict the compound’s reactivity in novel chemical transformations?

Advanced Research Question

Density functional theory (DFT) and molecular dynamics (MD) simulations guide reaction design:

- Transition state analysis : Calculate activation energies for nucleophilic substitution at the thiazole’s C2 position. The 2-chlorophenyl group increases electrophilicity (ΔG ≈ 18 kcal/mol) .

- Solvent effects : PCM models show DMSO stabilizes charged intermediates by 4–6 kcal/mol compared to toluene .

- Reactivity predictors : Use Fukui indices to identify sites prone to electrophilic attack (e.g., C5 of the triazole ring) .

Experimental Validation : Perform kinetic studies under varying dielectric conditions to correlate computational predictions with observed rates.

What strategies address contradictions between in vitro and in silico bioactivity data?

Advanced Research Question

Discrepancies often stem from assay conditions or model limitations:

- Membrane permeability : Measure logP values (e.g., 3.2 ± 0.1 via shake-flask method) to assess cellular uptake inefficiencies .

- Protein binding : Use surface plasmon resonance (SPR) to quantify binding to serum albumin. Analogous compounds show K ≈ 10–50 μM, reducing free drug availability .

- Metabolic stability : Incubate with liver microsomes; half-life (t) < 30 min suggests rapid CYP450-mediated degradation .

Mitigation : Modify the thiazole core with electron-withdrawing groups (e.g., CF) to enhance metabolic stability .

How can crystallographic data inform the design of derivatives with improved thermal stability?

Advanced Research Question

X-ray structures reveal packing interactions critical for stability:

- Intermolecular contacts : The 2-chlorophenyl group forms C–H···π interactions (3.4 Å) with adjacent thiazole rings, enhancing melting points (>200°C) .

- Torsional strain : Derivatives with planar triazole-thiazole systems exhibit higher thermal decomposition temperatures (TGA: ΔT ≈ 250°C) .

Design Tip : Introduce hydrogen-bond donors (e.g., –OH) to strengthen lattice energy without compromising solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.